molecular formula C17H18F3N3O3S B3043604 Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate CAS No. 887267-70-1

Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate

Cat. No. B3043604
CAS RN: 887267-70-1
M. Wt: 401.4 g/mol
InChI Key: OXVDCXRGKWYZAL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl ring, a thiazole ring, and a carboxylate ester group. The trifluoromethoxy group attached to the phenyl ring suggests that this compound might have interesting electronic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl ring with the trifluoromethoxy group, and the formation of the thiazole ring . The final step would likely involve the esterification of the carboxylic acid group to form the ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine and thiazole rings would add a degree of rigidity to the molecule, while the phenyl ring could participate in π-π stacking interactions. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethyl ester could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid . The piperazine ring might also undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy and ester groups could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density, would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of TFP involves its ability to interact with specific proteins and enzymes. TFP has been shown to bind to the active site of certain enzymes, inhibiting their activity. This can be useful in studying the function of these enzymes and their role in various biological processes.
Biochemical and Physiological Effects:
TFP has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can have downstream effects on various biological processes. TFP has also been shown to have anti-inflammatory and analgesic effects, making it potentially useful in treating pain and inflammation.

Advantages and Limitations for Lab Experiments

TFP has several advantages for use in lab experiments. This compound has a high degree of selectivity for certain proteins and enzymes, making it useful in studying their function and activity. TFP is also relatively easy to synthesize, making it readily available for use in research. However, TFP does have some limitations. This compound can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research involving TFP. One potential area of research is the development of TFP derivatives with improved selectivity and potency. Another potential area of research is the use of TFP in drug discovery, as this compound has been shown to interact with specific proteins and enzymes that are targets for drug development. Finally, TFP could be used in combination with other compounds to study complex biological processes and pathways.

Scientific Research Applications

TFP has been studied for its potential as a tool in biological research. This compound has been shown to interact with specific proteins and enzymes, making it useful in studying their function and activity. TFP has been used in a variety of research areas, including neuroscience, cancer research, and drug discovery.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-2-25-15(24)14-13(22-16(27-14)23-9-7-21-8-10-23)11-3-5-12(6-4-11)26-17(18,19)20/h3-6,21H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVDCXRGKWYZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141324
Record name Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887267-70-1
Record name Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
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